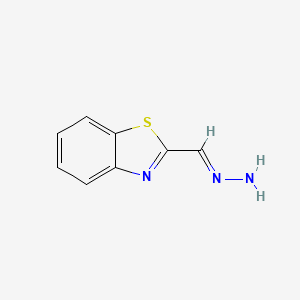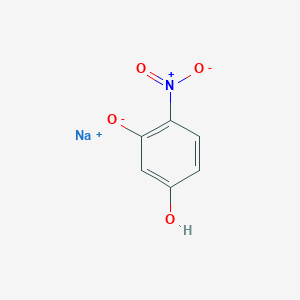
1-Hydroxy-2,4-bis(phenylamino)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2,4-bis(phenylamino)anthraquinone is an organic compound with the molecular formula C26H18N2O3. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments. This compound is particularly notable for its use in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,4-bis(phenylamino)anthraquinone can be synthesized through a multi-step process involving the reaction of anthraquinone derivatives with aniline. The typical synthetic route involves:
Nitration: of anthraquinone to form nitroanthraquinone.
Reduction: of nitroanthraquinone to aminoanthraquinone.
Amination: of aminoanthraquinone with aniline under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-2,4-bis(phenylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2,4-bis(phenylamino)anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of high-performance pigments for plastics and textiles.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2,4-bis(phenylamino)anthraquinone involves its ability to interact with molecular targets through its quinone structure. This interaction can lead to the generation of reactive oxygen species, which can induce oxidative stress in biological systems. The compound’s effects are mediated through pathways involving oxidative damage and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Bis(phenylamino)anthraquinone
- 1-Hydroxy-4-phenylaminoanthraquinone
- 2-Hydroxy-3-phenylaminoanthraquinone
Comparison: 1-Hydroxy-2,4-bis(phenylamino)anthraquinone is unique due to its specific substitution pattern on the anthraquinone core. This pattern imparts distinct chemical and physical properties, such as solubility and reactivity, making it particularly suitable for certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
81-70-9 |
|---|---|
Molekularformel |
C26H18N2O3 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
2,4-dianilino-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O3/c29-24-18-13-7-8-14-19(18)25(30)23-22(24)20(27-16-9-3-1-4-10-16)15-21(26(23)31)28-17-11-5-2-6-12-17/h1-15,27-28,31H |
InChI-Schlüssel |
PEMIJWTVSXCRRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


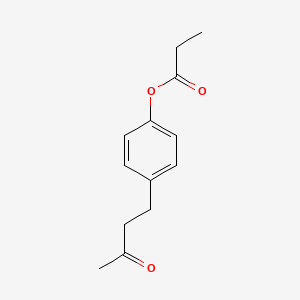




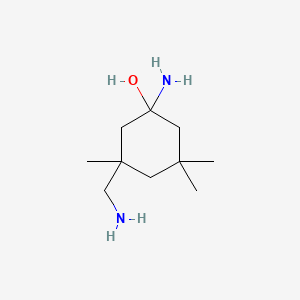
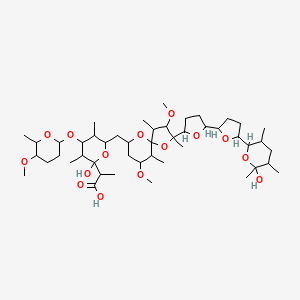
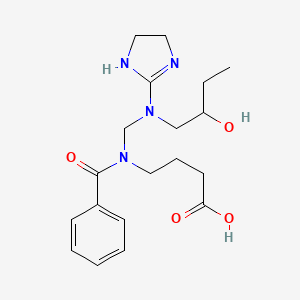
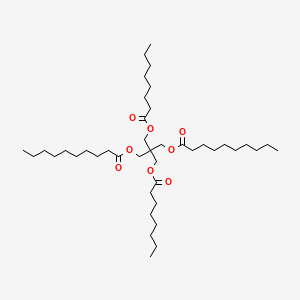
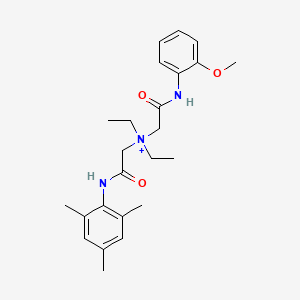
![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-](/img/structure/B13783600.png)
